1,2-Dihydroxynaphthalene (CAS: 574-00-5) is a highly redox-active ortho-naphthalenediol characterized by its extended π-conjugation and relatively low highest occupied molecular orbital (HOMO) energy level [1]. Industrially and scientifically, it serves as a critical precursor for 1,2-naphthoquinone synthesis, a high-capacity organic cathode material in advanced redox flow and hydrogen gas batteries, and a specialized chelating ligand [1]. Its fused bicyclic structure provides distinct electrochemical properties and steric profiles compared to single-ring catechols, making it a highly specific procurement choice for energy storage applications, rapid redox mediation, and targeted supramolecular chemistry [2].
Substituting 1,2-dihydroxynaphthalene with its structural isomers (e.g., 2,3- or 1,4-dihydroxynaphthalene) or single-ring analogs (e.g., catechol) fundamentally alters the material's redox kinetics, theoretical capacity, and coordination geometry [1]. The specific ortho-hydroxy arrangement on the asymmetric 1,2-position of the naphthalene ring is strictly required for its unique enolization kinetics and rapid hydrogen ion uptake in battery applications, yielding a higher theoretical capacity than standard anthraquinones[1]. Furthermore, in supramolecular and sensing applications, receptors designed for the 1,2-diol motif completely reject non-ortho isomers, meaning that generic substitution will result in a total loss of binding affinity and process failure[2].
In the development of rechargeable hydrogen gas and organic redox flow batteries, the 1,2-dihydroxynaphthalene/1,2-naphthoquinone redox couple provides superior energy density due to its rapid H+ uptake and removal kinetics. Compared to standard quinone materials like 9,10-anthraquinone (9,10-AQ) or 9,10-phenanthrenequinone (9,10-PQ), 1,2-dihydroxynaphthalene exhibits a higher theoretical capacity and a more favorable redox potential driven by its low HOMO energy level [1].
| Evidence Dimension | Theoretical specific capacity |
| Target Compound Data | 339 mAh/g theoretical capacity (323.4 mAh/g practically realized at 0.2 A/g) |
| Comparator Or Baseline | 9,10-AQ and 9,10-PQ (lower theoretical capacities and different redox potentials) |
| Quantified Difference | 1,2-dihydroxynaphthalene provides a maximum theoretical capacity of 339 mAh/g, significantly outperforming standard 9,10-substituted quinones. |
| Conditions | Galvanostatic charge–discharge cycling in a hydrogen gas battery system. |
Procurement of 1,2-dihydroxynaphthalene is critical for maximizing energy density and rate capability in next-generation organic redox batteries.
The specific positioning of the hydroxyl groups in 1,2-dihydroxynaphthalene results in drastically faster electron transfer and radical scavenging rates compared to other dihydroxynaphthalene isomers. Kinetic measurements of bleaching rates towards peroxyl radicals demonstrate that the 1,2-isomer is significantly more reactive than the 2,3-, 1,3-, or 2,7-isomers, making it a far superior redox mediator and radical trap [1].
| Evidence Dimension | Bleaching rate towards peroxyl radicals |
| Target Compound Data | Highest relative reactivity |
| Comparator Or Baseline | 2,3-dihydroxynaphthalene, 1,3-dihydroxynaphthalene, and 2,7-dihydroxynaphthalene |
| Quantified Difference | Reactivity order established as 1,2-DHN >> 2,3-DHN > 1,3-DHN ≥ 2,7-DHN. |
| Conditions | Quantitative trapping of peroxyl radicals in solution. |
For applications requiring rapid redox mediation or polymerization inhibition, the 1,2-isomer provides unmatched kinetic efficiency over other commercially available isomers.
The ortho-diol motif on the fused naphthalene ring allows 1,2-dihydroxynaphthalene to form highly stable host-guest complexes with specific synthetic receptors, such as polyphosphorylated triphenylenes. These receptors selectively bind the 1,2-diol structure via hydrogen bonding and π-π stacking, while completely rejecting non-ortho diols and monophenols [1].
| Evidence Dimension | Association constant (K_a) for host-guest complexation |
| Target Compound Data | Forms 1:2 complexes with K_a up to 2837 M^-1 |
| Comparator Or Baseline | Phenols, anilines, and non-ortho diols |
| Quantified Difference | Strong binding for 1,2-DHN vs. zero measurable binding for non-ortho competitors. |
| Conditions | NMR and microcalorimetry titrations in chloroform. |
This strict structural requirement dictates that buyers must procure the exact 1,2-isomer for specialized chemical sensors and selective filtration matrices.
1,2-Dihydroxynaphthalene is the active cathode material of choice for systems requiring high specific capacity (up to 339 mAh/g) and stable low-temperature operation, directly leveraging its rapid enolization kinetics and low HOMO energy level [1].
Utilized as the direct precursor for 1,2-naphthoquinone, 1,2-dihydroxynaphthalene is selected for its specific oxidation pathways to produce high-purity mediators for chemical biology, dye synthesis, and electrochemical biosensors [1].
Applied as a specific guest molecule or structural motif in host-guest chemistry, where its ortho-diol configuration and extended π-system are mandatory for binding with polyphosphorylated triphenylenes and other selective synthetic receptors [2].
Irritant